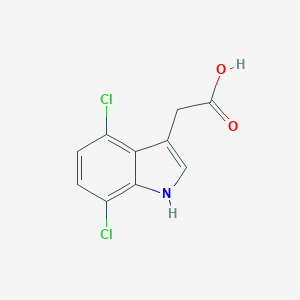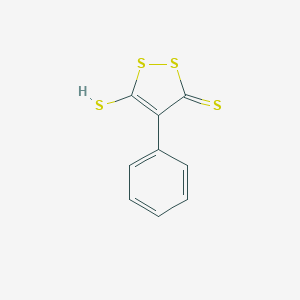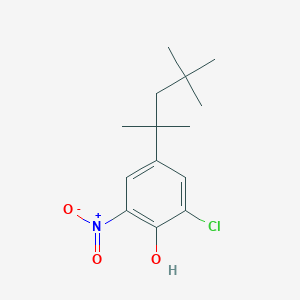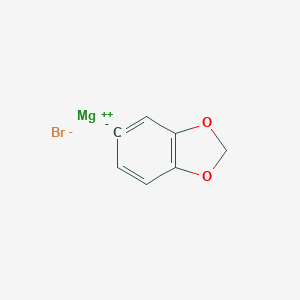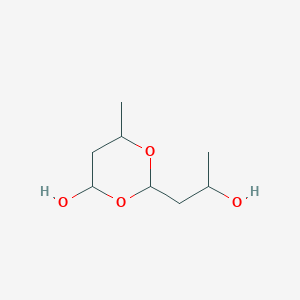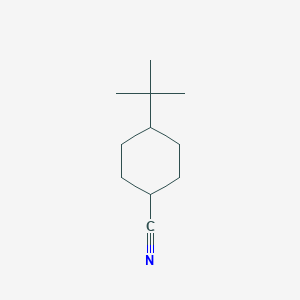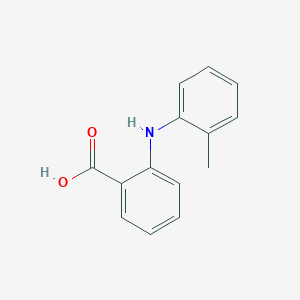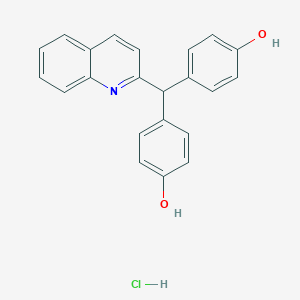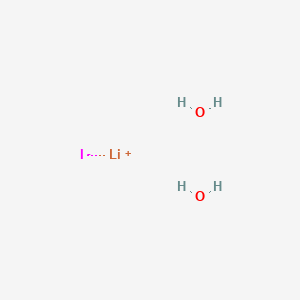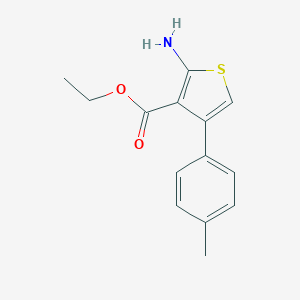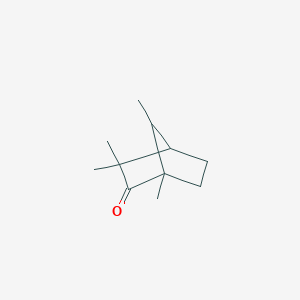
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane, commonly known as TMOBH, is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TMOBH is not fully understood, but it is believed to involve the inhibition of protein synthesis. TMOBH has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins.
Efectos Bioquímicos Y Fisiológicos
TMOBH has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. TMOBH has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMOBH has several advantages for lab experiments, including its ease of synthesis and its ability to act as a chiral building block. However, TMOBH also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of TMOBH, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its properties as a chiral building block for the synthesis of new compounds. Additionally, the potential use of TMOBH in material science and other fields should also be explored.
Conclusion:
In conclusion, TMOBH is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMOBH has shown promising results in various studies and its potential for further research should be explored.
Métodos De Síntesis
TMOBH can be synthesized through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with acetyl chloride in the presence of aluminum chloride.
Aplicaciones Científicas De Investigación
TMOBH has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, TMOBH has been used as a chiral building block for the synthesis of various compounds. In material science, TMOBH has been used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, TMOBH has been studied for its potential as an anticancer agent.
Propiedades
Número CAS |
15404-57-6 |
|---|---|
Nombre del producto |
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1,3,3,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(7,4)9(12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XGJCOUZDKSYXMP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC1(C(=O)C2(C)C)C |
SMILES canónico |
CC1C2CCC1(C(=O)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



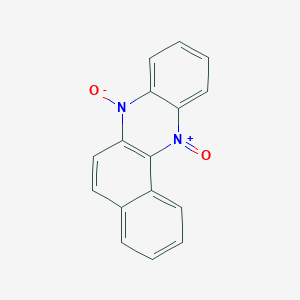
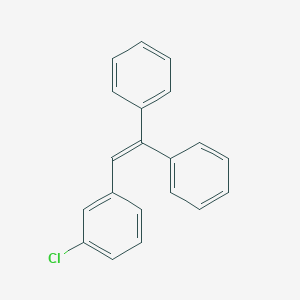
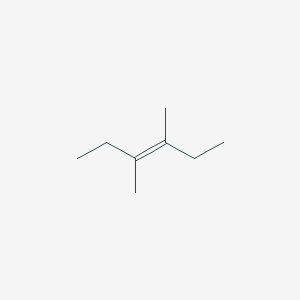
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
